molecular formula C12H15F3N2 B6244994 2-methyl-1-[4-(trifluoromethyl)phenyl]piperazine CAS No. 845714-44-5

2-methyl-1-[4-(trifluoromethyl)phenyl]piperazine

Cat. No.: B6244994
CAS No.: 845714-44-5
M. Wt: 244.26 g/mol
InChI Key: GDUWSJMPXLBYPG-UHFFFAOYSA-N
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Description

2-methyl-1-[4-(trifluoromethyl)phenyl]piperazine is a synthetic organic compound with the molecular formula C12H15F3N2 . It belongs to the phenylpiperazine class of compounds, which are of significant interest in medicinal and pharmacological research, particularly in the study of neurological receptors and transporters . While specific pharmacological data for this exact analog is limited in the public domain, closely related trifluoromethylphenylpiperazine (TFMPP) derivatives are well-studied research chemicals. These compounds are primarily known for their interaction with the serotonergic system, acting as agonists at various serotonin receptor subtypes such as 5-HT1A, 5-HT1B, and 5-HT2C . The addition of a methyl substituent on the piperazine ring in this specific compound is likely to influence its physicochemical properties, receptor binding affinity, and metabolic profile, making it a valuable tool for structure-activity relationship (SAR) studies. Researchers utilize such piperazine derivatives to probe serotonin receptor function and their role in various physiological and behavioral processes . The piperazine moiety is a common building block in FDA-approved pharmaceuticals, underscoring the importance of this chemical class in drug discovery . This product is intended for forensic analysis and in-vitro pharmacological research in controlled laboratory settings. It is supplied For Research Use Only (RUO). This chemical is not for diagnostic or therapeutic use and is strictly not for human consumption. Researchers should handle all compounds with appropriate safety protocols and in accordance with all local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

845714-44-5

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

2-methyl-1-[4-(trifluoromethyl)phenyl]piperazine

InChI

InChI=1S/C12H15F3N2/c1-9-8-16-6-7-17(9)11-4-2-10(3-5-11)12(13,14)15/h2-5,9,16H,6-8H2,1H3

InChI Key

GDUWSJMPXLBYPG-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=CC=C(C=C2)C(F)(F)F

Purity

95

Origin of Product

United States

Synthesis and Advanced Chemical Characterization Methodologies

Synthetic Routes for 2-methyl-1-[4-(trifluoromethyl)phenyl]piperazine

The construction of this compound can be approached through several synthetic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale of synthesis, and stereochemical requirements. Two primary retrosynthetic disconnections are considered: the formation of the C-N bond between the aryl group and the piperazine (B1678402) nitrogen, and the introduction of the methyl group at the C2 position of the piperazine ring.

Precursor Selection and Design Considerations

The key precursors for the synthesis of this compound are a trifluoromethyl-substituted phenyl source and a 2-methylpiperazine (B152721) synthon.

Aryl Precursor : The trifluoromethylphenyl moiety is typically introduced using an activated aryl halide or sulfonate. Common choices include 1-bromo-4-(trifluoromethyl)benzene or 1-iodo-4-(trifluoromethyl)benzene due to their reactivity in cross-coupling reactions. 1-Chloro-4-(trifluoromethyl)benzene can also be used, particularly with more active catalyst systems. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the aryl halide.

Piperazine Precursor : The 2-methylpiperazine unit can be sourced in several ways. Racemic 2-methylpiperazine is commercially available and can be used for the synthesis of the racemic target compound. For the preparation of enantiomerically pure this compound, either a stereoselective synthesis of 2-methylpiperazine is required, or a resolution of the racemic mixture can be performed. researchgate.net The synthesis of chiral 2-methylpiperazine can be achieved from chiral starting materials such as alanine (B10760859) or by asymmetric synthesis methodologies. rsc.orggoogle.com Protecting group strategies are often necessary for the piperazine precursor to control the regioselectivity of the arylation, ensuring the reaction occurs at the desired nitrogen atom. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn).

Optimization of Reaction Conditions for Target Compound Formation

The formation of the target compound requires careful optimization of reaction parameters to maximize yield and purity.

A primary method for the synthesis of N-arylpiperazines is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The reaction of 1-bromo-4-(trifluoromethyl)benzene with 2-methylpiperazine is a direct approach. To achieve mono-arylation and avoid the formation of the bis-arylated byproduct, a large excess of the piperazine can be used, or a protecting group strategy can be employed.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

Parameter Variation Observation
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃ Both are effective, with Pd₂(dba)₃ often being more active at lower temperatures.
Ligand BINAP, XPhos, SPhos Bulky, electron-rich phosphine ligands like XPhos and SPhos often provide higher yields and accommodate less reactive aryl chlorides. youtube.com
Base NaOt-Bu, K₃PO₄, Cs₂CO₃ Strong, non-nucleophilic bases are required. NaOt-Bu is common, but K₃PO₄ or Cs₂CO₃ can be used for substrates sensitive to strong bases.
Solvent Toluene, Dioxane, THF Anhydrous, non-protic solvents are necessary to prevent quenching of the base and catalyst deactivation.

| Temperature | 80-110 °C | The reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the reactants or products. |

An alternative strategy involves the reductive amination of a pre-formed N-arylpiperazine with an aldehyde. In this approach, 1-(4-(trifluoromethyl)phenyl)piperazine is first synthesized, typically via a Buchwald-Hartwig amination of piperazine with 1-bromo-4-(trifluoromethyl)benzene. The resulting secondary amine can then undergo reductive amination with acetaldehyde (B116499) to introduce the methyl group at the C2 position. This pathway, however, is less common for C-alkylation of the piperazine ring itself and is more typically used for N-alkylation. A more plausible reductive amination pathway for C-alkylation would involve more complex multi-step sequences that are beyond the typical scope of this method for this specific target.

Direct reductive amination to form the piperazine ring itself is another possibility, for instance, from a suitably substituted diamine and a dicarbonyl compound, though this is a less direct route to the target molecule.

The synthesis of a single enantiomer of this compound requires a stereoselective approach. This can be achieved in two primary ways:

Synthesis from a Chiral Pool: Chiral 2-methylpiperazine can be synthesized from readily available chiral starting materials, such as (S)- or (R)-alanine. google.com The chiral amino acid provides the stereocenter, and the piperazine ring is constructed around it through a series of chemical transformations. Once the chiral 2-methylpiperazine is obtained (often with one nitrogen protected), it can be arylated using the Buchwald-Hartwig reaction as described above.

Asymmetric Synthesis and Resolution: Racemic 2-methylpiperazine can be synthesized and then resolved into its constituent enantiomers using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. researchgate.net Alternatively, enzymatic resolution can be employed. Asymmetric synthesis of 2-methylpiperazine derivatives can also be achieved using chiral catalysts or auxiliaries to control the stereochemistry of a key bond-forming step. rsc.org For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been reported starting from (R)-(−)-phenylglycinol as a chiral auxiliary. rsc.org

Table 2: Stereoselective Synthesis Strategies

Strategy Description Key Considerations
Chiral Pool Synthesis Utilization of enantiomerically pure starting materials like amino acids to build the chiral piperazine scaffold. google.com The stereocenter is established early in the synthesis. Protecting groups are crucial for regioselectivity in subsequent steps.
Diastereomeric Salt Resolution Reaction of racemic 2-methylpiperazine with a chiral acid to form diastereomeric salts, which are separated by fractional crystallization. researchgate.net The choice of resolving agent is critical. The process can be iterative to achieve high enantiomeric purity.

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a key ring-forming or functionalization step. | Development of a suitable catalytic system can be challenging. |

Purification Techniques for the Target Compound and Intermediates

Purification of this compound and its synthetic intermediates is crucial to obtain a product of high purity. Common techniques include:

Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. nih.gov A solvent system of appropriate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate, or dichloromethane (B109758) and methanol) is used to separate the desired product from unreacted starting materials, byproducts, and catalyst residues. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

Crystallization: The final product, if solid, can be purified by recrystallization from a suitable solvent or solvent mixture. mt.com This technique is effective for removing small amounts of impurities. Often, the free base is converted to a salt, such as a hydrochloride or hydrobromide salt, which may have better crystalline properties, facilitating purification. The choice of solvent is critical; the compound should be soluble at high temperatures and sparingly soluble at low temperatures.

Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude reaction mixture is dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the piperazine, which then partitions into the aqueous phase. The aqueous layer is then basified, and the deprotonated product is extracted back into an organic solvent.

Distillation: For liquid intermediates or the final product if it has a suitable boiling point, distillation under reduced pressure can be an effective purification method.

The choice of purification method depends on the physical properties of the compound (solid or liquid, polarity, stability) and the nature of the impurities. A combination of these techniques is often employed to achieve the desired level of purity.

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation

A combination of sophisticated analytical methods is essential for the comprehensive characterization of this compound. Each technique offers unique insights into the molecular structure, contributing to a complete and unambiguous assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure and stereochemistry of this compound. Due to the presence of a chiral center at the C2 position of the piperazine ring, this compound exists as a pair of enantiomers.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the methyl group protons, the protons on the piperazine ring, and the aromatic protons of the trifluoromethylphenyl group. The piperazine ring protons typically appear as complex multiplets due to spin-spin coupling and the conformational rigidity of the ring, which often adopts a chair conformation. researchgate.net Dynamic NMR studies on related piperazine derivatives have shown that ring inversion and rotation around the C-N amide bond can lead to the observation of multiple conformers at different temperatures. nih.gov

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The number of unique carbon signals confirms the molecular symmetry. The trifluoromethyl group (CF₃) is a strong electron-withdrawing group, which influences the chemical shifts of the aromatic carbons.

¹⁹F NMR is particularly useful for compounds containing fluorine, providing a direct way to confirm the presence and environment of the trifluoromethyl group. A single sharp signal is expected, confirming the presence of a single CF₃ group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar structures and computational models.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Piperazine-C2-CH₃~1.2 (doublet)~15-20
Piperazine-C2-H~3.0-3.3 (multiplet)~55-60
Piperazine-C3, C5~2.8-3.5 (multiplets)~45-55
Piperazine-C6~3.1-3.4 (multiplet)~50-55
Piperazine-N4-HBroad singletN/A
Aromatic-C2', C6'~7.0-7.2 (doublet)~115-120
Aromatic-C3', C5'~7.5-7.7 (doublet)~126 (q, J ≈ 3-4 Hz)
Aromatic-C1'N/A~150-155
Aromatic-C4'N/A~124 (q, J ≈ 32 Hz)
CF₃N/A~124 (q, J ≈ 272 Hz)

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the precise molecular formula. nih.gov The molecular formula for this compound is C₁₂H₁₅F₃N₂. chemscene.com

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used. The fragmentation pattern observed in the mass spectrum provides structural information. For piperazine derivatives, characteristic fragmentation involves cleavage of the piperazine ring. nih.govresearchgate.net Expected major fragment ions for this compound would result from the loss of the methyl group, cleavage of the piperazine ring, and fragmentation of the trifluoromethylphenyl moiety.

Table 2: Predicted HRMS Data for [M+H]⁺ Ion of this compound Data based on the compound's molecular formula C₁₂H₁₅F₃N₂. uni.lu

ParameterValue
Molecular FormulaC₁₂H₁₅F₃N₂
Monoisotopic Mass244.11873 Da
Calculated m/z for [M+H]⁺245.12601
Predicted Collision Cross Section (CCS) for [M+H]⁺154.8 Ų

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. nih.gov

For this compound, the IR and Raman spectra would exhibit characteristic bands for:

N-H stretching: A band in the region of 3200-3400 cm⁻¹ corresponding to the secondary amine in the piperazine ring. scispace.com

C-H stretching: Bands for aromatic C-H bonds appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and piperazine methylene (B1212753) groups are observed in the 2800-3000 cm⁻¹ region.

C=C stretching: Aromatic ring stretching vibrations are typically found in the 1450-1600 cm⁻¹ range.

C-N stretching: These vibrations for the piperazine ring are expected in the 1000-1200 cm⁻¹ region.

C-F stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands, typically in the 1100-1400 cm⁻¹ range. mdpi.com

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound Frequencies are based on data from related piperazine and trifluoromethylphenyl compounds. nih.govnih.gov

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H Stretch (Piperazine)3200 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2800 - 3000Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-F Stretch (CF₃)1100 - 1400Very Strong
C-N Stretch1000 - 1200Medium-Strong

Synthesis and Characterization of Key Analogues and Metabolites for Comparative Studies

The synthesis and study of analogues are crucial for understanding structure-activity relationships (SAR). By systematically modifying the parent structure, researchers can probe the influence of different substituents on the compound's properties.

The design of methylated piperazine analogues of this compound is guided by several key principles aimed at exploring and optimizing molecular properties.

Positional Isomerism: Moving the methyl group to different positions on the piperazine ring (e.g., C3) or the aromatic ring allows for the investigation of how the spatial arrangement of substituents affects biological activity or physicochemical properties.

Degree of Methylation: Introducing additional methyl groups, for instance at the N4 position of the piperazine ring (N-methylation), can significantly alter properties. N-methylation removes the hydrogen bond donor capability of the secondary amine and increases lipophilicity, which can impact solubility, membrane permeability, and receptor interactions. mdpi.com

Stereochemical Variation: For analogues with multiple chiral centers, synthesizing and studying individual stereoisomers is critical. The biological activity of enantiomers can differ significantly.

Bioisosteric Replacement: Replacing the methyl group with other small alkyl groups (e.g., ethyl) or bioisosteres can fine-tune steric bulk and electronic properties.

These design principles allow for a systematic exploration of the chemical space around the parent compound, providing valuable data for comparative studies. The synthesis of these analogues typically follows established routes for piperazine chemistry, such as nucleophilic substitution and reductive amination. nih.gov Each new analogue requires full characterization using the advanced spectroscopic and crystallographic methods described above to confirm its structure and purity.

Synthesis of Trifluoromethylphenyl-Substituted Analogues

The synthesis of trifluoromethylphenyl-substituted piperazine analogues is a significant area of research, driven by the utility of these scaffolds in medicinal chemistry. Various synthetic strategies are employed to introduce diverse functionalities onto the piperazine or phenyl rings, allowing for the exploration of structure-activity relationships.

One common approach involves the N-arylation of a substituted piperazine core. For instance, the Buchwald-Hartwig amination reaction is a powerful method for coupling an aryl halide with a piperazine. In a representative synthesis, 1-Boc-2-methylpiperazine can be reacted with a brominated or chlorinated trifluoromethyl-substituted aromatic compound in the presence of a palladium catalyst, a phosphine ligand (like BINAP), and a base (such as sodium tert-butoxide). Following the coupling reaction, the Boc-protecting group is removed, typically under acidic conditions, to yield the desired analogue. This method is versatile, allowing for the synthesis of a wide range of derivatives by varying the aryl halide starting material.

Another strategy is the nucleophilic aromatic substitution (SNAr) reaction. This is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as the trifluoromethyl group. For example, a piperazine derivative can be reacted with an activated fluoro- or chloro-substituted trifluoromethyl-pyridine or -benzene ring. The reaction is typically carried out in a polar aprotic solvent like DMF at elevated temperatures.

Further diversification can be achieved by modifying the piperazine ring itself. For instance, after the initial N-arylation, the second nitrogen atom of the piperazine can be functionalized through alkylation, acylation, or reductive amination to introduce a variety of substituents. The synthesis of fluorinated cinnamylpiperazines, for example, involves reacting a trifluoromethylphenyl-substituted piperazine with a cinnamyl derivative.

These synthetic routes provide access to a library of analogues with modifications at different positions, which is crucial for developing compounds with optimized properties. The characterization of these newly synthesized compounds relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm their structure and purity.

Analogue TypeGeneral Synthetic StrategyKey Reagents/Conditions
N-Aryl PiperazinesBuchwald-Hartwig AminationPalladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., BINAP), Base (e.g., t-BuOK)
N-Heteroaryl PiperazinesNucleophilic Aromatic Substitution (SNAr)Activated (hetero)aryl halide, Polar aprotic solvent (e.g., DMF), Heat
N-Alkylated/Acylated AnaloguesAlkylation or AcylationAlkyl halide or acyl chloride, Base (e.g., Et₃N)

Isolation and Synthesis of Predicted Preclinical Metabolites

The preclinical metabolic profiling of trifluoromethylphenyl-piperazine derivatives is essential for understanding their pharmacokinetic and toxicological profiles. Studies on the closely related compound 1-(3-trifluoromethylphenyl)piperazine (TFMPP) provide significant insight into the likely metabolic fate of this compound. The primary metabolic transformations are predicted to be phase I reactions, particularly hydroxylation of the aromatic ring and degradation of the piperazine moiety.

Research has shown that TFMPP is extensively metabolized. The main metabolic pathway is the hydroxylation of the trifluoromethylphenyl ring, leading to the formation of hydroxy-TFMPP (HO-TFMPP). Another identified pathway involves the degradation of the piperazine ring, resulting in metabolites such as N-(3-trifluoromethylphenyl)ethylenediamine and 3-trifluoromethylaniline. These phase I metabolites can then undergo phase II conjugation reactions, primarily glucuronidation and sulfation, to facilitate their excretion. For TFMPP, the major excreted metabolite in rats was identified as p-hydroxy-TFMPP, with a significant portion being in its glucuronide conjugated form.

The isolation of these metabolites from biological matrices, such as urine, is typically achieved through a multi-step process. A common workflow involves enzymatic hydrolysis (using β-glucuronidase/arylsulfatase) to cleave the conjugated forms, followed by solid-phase extraction (SPE) for sample clean-up and concentration. The isolated metabolites are then identified and characterized using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), often coupled with high-resolution mass spectrometry for accurate mass determination and NMR for definitive structural elucidation.

The synthesis of predicted metabolites is crucial for their use as analytical standards and for further pharmacological and toxicological evaluation. The synthesis of a hydroxylated analogue, for example, would typically start with a correspondingly substituted phenol (B47542). For instance, to synthesize 1-(4-hydroxy-3-(trifluoromethyl)phenyl)-2-methylpiperazine, one might begin with a suitably protected 4-hydroxy-3-(trifluoromethyl)bromobenzene. This intermediate could then be coupled with a protected 2-methylpiperazine using a Buchwald-Hartwig or similar cross-coupling reaction, followed by deprotection steps to yield the final metabolite.

Predicted MetaboliteMetabolic PathwayAnalytical Identification Method
Hydroxy-2-methyl-1-[4-(trifluoromethyl)phenyl]piperazineAromatic Hydroxylation (Phase I)LC-MS, GC-MS, NMR
Glucuronide/Sulfate ConjugatesGlucuronidation/Sulfation (Phase II)LC-MS with prior enzymatic hydrolysis
N-[4-(Trifluoromethyl)phenyl]ethylenediamine derivativePiperazine Ring Degradation (Phase I)GC-MS
4-(Trifluoromethyl)anilinePiperazine Ring Cleavage (Phase I)GC-MS

Preclinical Pharmacological Investigations: Receptor Interactions and Mechanisms of Action

In Vitro Receptor Binding Affinity Profiling

GABA Receptor Interactions

There is no available scientific literature detailing the in vitro or in vivo interactions of 2-methyl-1-[4-(trifluoromethyl)phenyl]piperazine with GABA receptors. Preclinical studies to determine its binding affinity, potency, and efficacy (as an agonist, antagonist, or modulator) at various GABA receptor subtypes have not been published.

In Vitro Functional Assays for Receptor Agonism/Antagonism and Modulation

There is no specific research available on the modulatory effects of this compound on nicotinic acetylcholine (B1216132) receptors (nAChRs). While some studies have explored how trifluoromethyl substitutions on different phenylpiperazine scaffolds can influence activity at nAChRs, such as enhancing the desensitization of α7 nAChRs, this data is not directly applicable to this compound due to structural differences.

No studies have been published that investigate the effects of this compound on downstream signaling pathways of G protein-coupled receptors. Consequently, there is no data available from functional assays such as cAMP accumulation or β-arrestin recruitment to characterize its potential as a GPCR agonist or antagonist.

Direct studies on this compound's effects on neurotransmitter release and reuptake are not present in the available literature. However, research on the related compound, 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), which differs in the position of the trifluoromethyl group and lacks the methyl substituent on the piperazine (B1678402) ring, has shown activity in this area. It is crucial to note that the following findings for TFMPP cannot be directly extrapolated to this compound due to the structural differences which can significantly alter pharmacological activity.

TFMPP has been identified as a serotonin-releasing agent and also binds to the serotonin (B10506) transporter (SERT). wikipedia.org It has been reported to have negligible effects on the reuptake or efflux of dopamine (B1211576) and norepinephrine (B1679862). wikipedia.org One review indicates that TFMPP can also affect the release of acetylcholine and the release and uptake of monoaminergic neurotransmitters like dopamine and norepinephrine. esmed.orgesmed.org

Table 1: In Vitro Neurotransmitter Transporter and Receptor Interactions of 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) Disclaimer: This data is for a structurally related but different compound and may not be representative of the activity of this compound.

TargetInteractionAffinity (IC₅₀ / EC₅₀)Source
Serotonin Transporter (SERT)Binding121 nM (EC₅₀) wikipedia.org
5-HT₃ ReceptorBinding2,373 nM (IC₅₀) wikipedia.org

Enzyme Inhibition and Activation Studies

There is no scientific evidence to suggest that this compound functions as an inhibitor of the mammalian target of rapamycin (B549165) (mTOR). While some complex molecules incorporating a trifluoromethylphenylpiperazine moiety have been investigated as mTOR inhibitors, these compounds are structurally distinct and significantly more complex, and their activity cannot be attributed to the simpler this compound structure. nih.gov

Phosphodiesterase (PDE) Inhibition Studies

No studies specifically evaluating the inhibitory activity of this compound against phosphodiesterase (PDE) enzymes were found. While the broader class of piperazine-containing molecules has been explored for various pharmacological activities, data on the interaction of this specific compound with PDE is not available.

Other Relevant Metabolic Enzyme Interactions

Investigations into the metabolic profile and interactions of this compound with metabolic enzymes, such as the cytochrome P450 (CYP) superfamily, have not been specifically reported.

Research on structurally related compounds, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), indicates that the trifluoromethylphenylpiperazine scaffold can interact with CYP isoenzymes. For instance, studies have shown that TFMPP is metabolized by and can inhibit enzymes like CYP2D6, CYP1A2, and CYP3A4. researchgate.netnih.gov However, due to differences in the substitution pattern on both the phenyl and piperazine rings (a 4-trifluoromethyl group instead of 3-, and the presence of a 2-methyl group), these findings cannot be directly extrapolated to this compound, as such structural changes can significantly alter metabolic pathways and enzyme interactions.

Cellular Bioactivity in Preclinical Models

Antiproliferative and Growth Inhibition Assays in Cancer Cell Lines

No published assays or screening results were identified that specifically document the antiproliferative or growth-inhibitory effects of this compound against any cancer cell lines. The scientific literature contains numerous examples of more complex molecules incorporating a piperazine moiety that exhibit anticancer properties, but data for this specific parent compound is absent. nih.govnih.govmdpi.com

Antimycobacterial Activity in Mycobacterium Strains

A search for studies assessing the efficacy of this compound against strains of Mycobacterium, including Mycobacterium tuberculosis, did not yield any specific results. While the piperazine nucleus is a component of some compounds investigated for antimycobacterial properties, the activity of this particular molecule has not been reported. nih.govnih.gov

Anthelmintic Activity in In Vitro Models

There is no available data from in vitro models to support or refute the potential anthelmintic activity of this compound.

Viral Entry Inhibition in In Vitro HIV-1 Models

No studies were found that evaluated this compound as a viral entry inhibitor in in vitro HIV-1 models. Although some complex piperazine-based compounds have been developed as CCR5 antagonists to block HIV-1 entry, there is no specific information available regarding the activity of this compound in this context. nih.gov

Exploratory Preclinical In Vivo Behavioral and Pharmacodynamic Studies (Animal Models)

Preclinical studies in animal models indicate that 1-(3-trifluoromethylphenyl)piperazine (TFMPP) consistently reduces spontaneous movement. In rodents, TFMPP has been shown to decrease locomotor activity. wikipedia.org Specifically, research in rats demonstrated a dose-dependent suppression of spontaneous ambulatory behavior following administration of TFMPP. nih.gov This effect on locomotion appears to be mediated by the serotonin (5-HT) system. The reduction in activity caused by TFMPP was blocked by pretreatment with general 5-HT antagonists such as metergoline, methysergide, or mianserin. nih.gov Conversely, selective 5-HT2 or catecholamine antagonists did not prevent the TFMPP-induced decrease in movement. nih.gov

Further investigation suggests that the effects of TFMPP on locomotor activity may be associated with the selective activation of 5-HT1C, or possibly 5-HT1B, receptors. nih.gov It is noteworthy that at non-toxic doses, typical behavioral signs of broader 5-HT receptor stimulation, like the 5-HT behavioral syndrome or head-shaking behavior, were not observed. nih.gov In some experimental setups, TFMPP was reported to have weak stimulant actions, causing slight increases in ambulation and stereotypy 40-60 minutes post-injection, though higher doses in combination with other substances suppressed motor activity. researchgate.net

Animal ModelObserved EffectMediating FactorsReference
RodentsReduced locomotor activity- wikipedia.org
RatsDose-dependent suppression of spontaneous ambulatory behaviorBlocked by 5-HT antagonists (metergoline, methysergide, mianserin) nih.gov
Table 1. Summary of TFMPP Effects on Locomotor Activity in Animal Models.

The influence of TFMPP on body temperature regulation in animal models is complex, with studies reporting both hypothermic and hyperthermic effects. In mice, TFMPP was found to antagonize hypothermia induced by oxotremorine, an effect that could be blocked by d-1 propranolol (B1214883). nih.gov However, it did not antagonize reserpine-induced hypothermia. nih.govjuniperpublishers.com The reversal of TFMPP-induced hypothermia has been observed with various tricyclic antidepressants. nih.gov

Conversely, in heat-adapted rats, TFMPP was shown to induce hyperthermia. nih.gov This hyperthermic effect was prevented by the 5-HT2A/2C receptor antagonist ketanserin (B1673593) and the non-selective 5-HT antagonist metergoline. nih.gov These findings suggest that the thermoregulatory effects of TFMPP are significantly influenced by experimental conditions and the physiological state of the animal, with mechanisms involving serotonergic pathways. nih.govnih.gov

Animal ModelConditionObserved EffectPharmacological InteractionsReference
MiceOxotremorine-induced hypothermiaAntagonized hypothermiaEffect is blocked by d-1 propranolol nih.gov
MiceReserpine-induced hypothermiaDid not antagonize hypothermia- nih.gov
Heat-adapted RatsStandardInduced hyperthermiaBlocked by ketanserin and metergoline nih.gov
Table 2. Effects of TFMPP on Body Temperature in Animal Models.

In preclinical seizure models, TFMPP has demonstrated properties that may reduce seizure susceptibility. Specifically, in the maximal electroshock (MES) seizure model in mice, TFMPP was found to increase the convulsive threshold. nih.gov This effect was dose-dependent, with increasing doses leading to a greater increase in the amperage required to induce a seizure. nih.gov

The mechanism behind this effect appears to involve serotonergic and adrenergic pathways. The increase in seizure threshold induced by TFMPP was blocked by several antagonists, including NAN-190, prazosin, spiperone, mesulergine, ketanserin, and ritanserin. nih.gov These results suggest that the TFMPP-induced decrease in seizure susceptibility is linked to the stimulation of 5-HT2 receptors, or potentially both 5-HT1C and 5-HT2 receptors. nih.gov Furthermore, alpha-1 adrenoceptors also appear to be involved in this pharmacological action. nih.gov There is a lack of specific preclinical data for TFMPP in the pentylenetetrazole (PTZ) seizure model. mdpi.commeliordiscovery.comnih.govnih.gov

TFMPP has been shown to modulate social and aggressive behaviors in rodent models. Studies have found that TFMPP can reduce aggression in rodents. wikipedia.org As a non-selective 5-HT1 agonist, TFMPP was reported to reduce aggression in both resident-intruder and maternal aggression paradigms quite specifically, without decreasing social interest or exploration; in some cases, these social behaviors were increased. nih.gov

In a different model, TFMPP was observed to normalize a social behavioral deficit induced by isolation in mice. nih.gov This effect on isolation-induced social deficit was antagonized by d-1 propranolol, suggesting the involvement of 5-HT1b receptors in mediating this behavioral outcome. nih.gov Other studies have noted that TFMPP can reduce total interaction time in a rat social interaction test, an effect interpreted as potentially anxiogenic-like and mediated by 5-HT1C receptors. nih.gov

Animal ModelBehavioral ParadigmObserved EffectProposed MechanismReference
RodentsGeneralReduced aggression- wikipedia.org
RodentsResident-intruder & Maternal aggressionSpecifically reduced aggression without decreasing social interest5-HT1 agonism nih.gov
MiceIsolation-induced social deficitNormalized social behavioral deficitAntagonized by d-1 propranolol (implicates 5-HT1b receptors) nih.gov
RatsSocial interaction testReduced total interaction timeMediated by 5-HT1C receptors nih.gov
Table 3. Effects of TFMPP on Social and Aggressive Behaviors.

The behavioral effects of TFMPP are rooted in its interactions with the central serotonergic system. TFMPP is a serotonin releasing agent and a 5-HT receptor agonist. wikipedia.orgusdoj.gov It displays affinity for a range of serotonin receptors, functioning as a full agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors. wikipedia.orgncats.io At the 5-HT2A receptor, it acts as a weak partial agonist or an antagonist. wikipedia.orgncats.io Additionally, TFMPP binds to the serotonin transporter (SERT), which contributes to its serotonin-releasing properties. wikipedia.orgncats.io

A key characteristic of TFMPP's neurochemical profile is its selectivity for the serotonin system; it has been shown to have no effects on dopamine or norepinephrine reuptake or efflux. wikipedia.org This specificity suggests that its pharmacological actions are primarily driven by its modulation of serotonergic neurotransmission. Studies suggest that its effects may be particularly mediated by 5-HT1B and 5-HT1C receptors. nih.gov

Pharmacokinetic and Metabolic Profiling in Preclinical Models

Absorption and Distribution Studies in Animal Models

Oral Bioavailability Assessment in Rodents

Specific studies detailing the oral bioavailability of 2-methyl-1-[4-(trifluoromethyl)phenyl]piperazine in rodent models were not available in the reviewed literature. However, a study on a structurally related compound, 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h] researchgate.netnih.govnaphthyridin-2(1H)-one, noted low oral bioavailability in mice, which was attributed to potential low absorption or high first-pass metabolism. nih.gov

Tissue Distribution Analysis in Animal Brains

Direct research on the tissue distribution of this compound in animal brains has not been detailed in the available scientific literature. However, studies on other piperazine (B1678402) derivatives have demonstrated the ability of these compounds to cross the blood-brain barrier. For instance, a radiolabeled piperazine compound, [18F]10, showed high uptake in the brains of mice and rats. nih.gov This suggests that compounds with a similar chemical scaffold may also exhibit central nervous system distribution.

Metabolic Stability and Metabolite Identification

The metabolic profile of this compound has been investigated through in vitro models, providing insights into its stability and the enzymatic pathways responsible for its biotransformation.

In Vitro Liver Microsomal Stability (e.g., Human and Mouse Liver Microsomes)

Cytochrome P450 (CYP) Isozyme-Dependent Metabolism (e.g., CYP2D6, CYP1A2, CYP3A4)

Investigations into the metabolism of the closely related compound, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), have revealed the involvement of several cytochrome P450 isozymes. Specifically, CYP2D6, CYP1A2, and CYP3A4 have been identified as key enzymes in the metabolism of TFMPP. researchgate.net It is highly probable that these same isozymes are also involved in the metabolism of this compound due to their structural similarity. CYP2D6, in particular, has been shown to be a major contributor to the hydroxylation of other piperazine derivatives. nih.gov

Table 1: Cytochrome P450 Isozymes Implicated in the Metabolism of a Related Piperazine Compound (TFMPP)

CYP IsozymeRole in Metabolism
CYP2D6 Primary enzyme involved in hydroxylation. researchgate.netnih.gov
CYP1A2 Contributes to the overall metabolism. researchgate.net
CYP3A4 Plays a role in the metabolic clearance. researchgate.net

Identification of Phase I (Hydroxylation, Oxidative Dealkylation, Dehydrogenation, Degradation of Piperazine Moiety) and Phase II Metabolites (Glucuronidation, Sulfation, Acetylation) in Biological Matrices (e.g., Liver Microsomes, Urine, Feces)

Studies on the metabolism of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in rats have provided a detailed picture of its biotransformation, which can be extrapolated to predict the metabolic fate of this compound.

Phase I Metabolism: The primary Phase I metabolic reactions for TFMPP involve:

Hydroxylation: The addition of a hydroxyl group to the aromatic ring is a major metabolic pathway. nih.govdocumentsdelivered.com

Degradation of the Piperazine Moiety: This leads to the formation of several metabolites, including N-(3-trifluoromethylphenyl)ethylenediamine, N-(hydroxy-3-trifluoromethylphenyl)ethylenediamine, 3-trifluoromethylaniline, and hydroxy-3-trifluoromethylaniline. nih.gov

Phase II Metabolism: Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. longdom.org For TFMPP, these reactions include:

Glucuronidation nih.govdocumentsdelivered.com

Sulfation nih.gov

Acetylation nih.gov

The principal urinary metabolite of TFMPP in rats has been identified as p-hydroxy-TFMPP, with a significant portion being excreted as a glucuronide conjugate. documentsdelivered.com

Table 2: Identified Metabolites of a Related Piperazine Compound (TFMPP) in Rat Urine

Metabolic PhaseReactionIdentified Metabolites
Phase I Hydroxylationp-Hydroxy-TFMPP documentsdelivered.com
Degradation of Piperazine MoietyN-(3-trifluoromethylphenyl)ethylenediamine nih.gov
N-(hydroxy-3-trifluoromethylphenyl)ethylenediamine nih.gov
3-trifluoromethylaniline nih.gov
hydroxy-3-trifluoromethylaniline nih.gov
Phase II Glucuronidationp-Hydroxy-TFMPP glucuronide documentsdelivered.com
SulfationSulfated conjugates of Phase I metabolites nih.gov
AcetylationAcetylated conjugates of Phase I metabolites nih.gov

Impact of Trifluoromethyl Group on Metabolic Stability

The introduction of a trifluoromethyl (CF3) group into a molecule is a common strategy in medicinal chemistry to enhance metabolic stability. This enhancement is often attributed to the high strength of the carbon-fluorine bond, which is less susceptible to cleavage by metabolic enzymes compared to a carbon-hydrogen bond. However, the improved metabolic profile of fluorinated compounds is more complex than bond strength alone. chemrxiv.org The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of the entire molecule. This can deactivate adjacent C-H bonds, making them less prone to oxidative metabolism by cytochrome P450 (CYP) enzymes. chemrxiv.org

Elimination Pathways in Animal Models (e.g., Excretion in Feces and Urine)

Preclinical studies in animal models are crucial for determining the routes of elimination of a new chemical entity from the body. These pathways typically involve metabolic transformation in the liver followed by excretion of the parent compound and its metabolites in the urine and/or feces. merckvetmanual.com

While specific excretion data for this compound is not available, studies on the closely related designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in rats provide valuable insights into the likely elimination pathways. nih.gov Research indicates that TFMPP undergoes extensive metabolism, and its metabolites are detectable in rat urine. nih.gov The primary routes of metabolism involve phase I and phase II reactions. nih.gov

Phase I Metabolism:

Hydroxylation: The aromatic ring of TFMPP is hydroxylated. nih.gov

Degradation of the Piperazine Moiety: The piperazine ring is broken down, leading to the formation of metabolites such as N-(3-trifluoromethylphenyl)ethylenediamine and 3-trifluoromethylaniline. nih.gov

Phase II Metabolism:

The phase I metabolites undergo conjugation reactions, including glucuronidation and sulfation, to form more water-soluble compounds that can be readily excreted in the urine. nih.gov

Based on these findings in a closely related analog, it is anticipated that this compound would also be extensively metabolized and its metabolites primarily excreted through the renal route in urine. The general principle is that drugs with high urinary excretion in animal models are also likely to have high urinary excretion in humans. nih.govnih.gov

Table 1: Anticipated Metabolic Pathways in Animal Models

Metabolic Phase Reaction Type Potential Metabolites Excretion Route
Phase I Aromatic Hydroxylation Hydroxylated phenylpiperazine derivatives Urine
Phase I Piperazine Ring Degradation N-dealkylated and ring-opened products Urine
Phase II Conjugation Glucuronide and sulfate conjugates Urine

Pharmacokinetic Parameters in Animal Models (e.g., Half-Life, Clearance)

Pharmacokinetic parameters such as half-life (t1/2) and clearance (CL) are determined in animal models to predict the drug's behavior in humans. These parameters provide information on how long the drug stays in the body and how efficiently it is removed.

There is no publicly available data on the specific pharmacokinetic parameters of this compound in animal models. However, general pharmacokinetic principles in preclinical species can be considered. For instance, in rats, the clearance of a compound can indicate its primary route of elimination; a clearance rate exceeding hepatic blood flow suggests significant extrahepatic elimination, such as renal clearance. mdpi.com The half-life of a drug in preclinical models can vary significantly between species. mdpi.com

For context, a summary of pharmacokinetic parameters for a different, unrelated compound, M8891, across several preclinical species is provided in the table below to illustrate the type of data typically collected.

Table 2: Example Pharmacokinetic Parameters of M8891 in Various Animal Models

Species Clearance (CL) (L/h/kg) Volume of Distribution (Vss) (L/kg) Oral Bioavailability (F) (%)
Mouse 0.4 1.3 80
Rat 0.2 0.6 60
Dog 0.03 0.23 40
Monkey 0.1 0.5 50

Data presented is for the compound M8891 and is for illustrative purposes only. nih.gov

Without specific studies on this compound, its half-life and clearance in animal models remain undetermined.

Structure Activity Relationship Sar and Molecular Design Principles

Impact of the 2-Methyl Substituent on Piperazine (B1678402) Ring Conformation and Activity

Conformational studies of 2-substituted piperazines have shown that the axial conformation is often preferred for 1-acyl and 1-aryl 2-substituted piperazines. nih.gov This axial orientation can place the nitrogen atoms in a specific spatial arrangement that may mimic the binding of endogenous ligands to their receptors. nih.gov The methyl group's steric hindrance can also prevent enzymatic degradation, potentially prolonging the drug's half-life. frontiersin.orgpolyu.edu.hk Furthermore, the methyl group can increase the rotational barrier, locking the aryl moiety in an axial position and reducing conformational flexibility. frontiersin.orgpolyu.edu.hk This restricted conformation may lead to a more favorable interaction with the hydrophobic pockets of a target receptor, thereby increasing potency. frontiersin.orgpolyu.edu.hk

However, the presence of the 2-methyl substituent does not universally enhance activity. In some instances, the introduction of a methyl group at this position has been shown to diminish potency in both biochemical and cellular assays, suggesting that this position may have close contact with the ATP-binding site of the target. nih.gov

Influence of the Trifluoromethylphenyl Moiety on Binding Affinity and Lipophilicity

The trifluoromethylphenyl group is a key pharmacophoric element that significantly influences the binding affinity and lipophilicity of 2-methyl-1-[4-(trifluoromethyl)phenyl]piperazine. The trifluoromethyl (CF3) group is a strong electron-withdrawing group with high lipophilicity, which can enhance the molecule's ability to cross cell membranes and interact with hydrophobic binding pockets within a receptor.

The affinity and selectivity of trifluoromethylphenylpiperazine derivatives at serotonergic receptors are dependent on the nature and position of the aromatic substituents. nih.gov The trifluoromethyl group, in particular, has been shown to be favorable for activity in various contexts. For instance, in a series of N-methyl-piperazine chalcones, a 3-trifluoromethyl-4-fluorinated derivative exhibited high selective inhibition against MAO-B. nih.gov The position of the trifluoromethyl group on the phenyl ring is also crucial. While the meta-substituted isomer (3-TFMPP) is more commonly studied, the para-substituted version present in this compound also contributes to significant biological activity. nih.gov

The lipophilic and steric characteristics of the trifluoromethylphenyl moiety contribute to a favorable balance of pharmacokinetic and pharmacodynamic properties. nih.gov This group can engage in various hydrophobic and charge transfer interactions with target enzymes, enhancing binding affinity. nih.gov

Stereochemical Considerations in Biological Activity and Selectivity

Stereochemistry plays a pivotal role in the biological activity and selectivity of this compound. The chiral center at the 2-position of the piperazine ring means the compound can exist as (R) and (S) enantiomers, which may exhibit different pharmacological profiles.

In many cases, one enantiomer is significantly more active than the other. For example, in a series of C-phenylpiperazine derivatives developed as NK1 receptor antagonists, the (S)-enantiomer of 2-(4-fluoro-2-methylphenyl)piperazine (B3152940) derivatives was found to be the most active. researchgate.net Similarly, for substituted-3-phenylpropyl analogs of piperazine derivatives targeting the dopamine (B1211576) transporter (DAT), the substituent in the (S)-configuration with a lone pair of electrons significantly enhanced DAT affinity. nih.gov This highlights the importance of the three-dimensional arrangement of atoms for optimal interaction with the binding site of a biological target. The specific stereochemistry dictates how the key functional groups are oriented and whether they can form productive interactions with the receptor.

Systematic Substitution Pattern Analysis on the Phenyl and Piperazine Rings

Systematic substitution on both the phenyl and piperazine rings of trifluoromethylphenylpiperazine derivatives has been explored to elucidate structure-activity relationships and optimize biological activity.

Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical for receptor affinity and selectivity. nih.gov For instance, in a study of mono-substituted 4-phenylpiperazines, the position and physicochemical character of the aromatic substituent were found to be critical for their effects on the dopaminergic system. nih.gov The presence of a halogen substitute on the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on equilibrative nucleoside transporters (ENTs). frontiersin.orgpolyu.edu.hk

Piperazine Ring Substitution: Modifications to the piperazine ring also significantly impact activity. A study on JNJ4796, an influenza A virus inhibitor, involved the modification of the piperazine ring, leading to a compound with excellent in vitro activity. nih.gov The introduction of substituents on the carbon atoms of the piperazine ring can influence the conformation and, consequently, the biological activity. In some cases, even a small, hydrophobic substituent like a methyl group can be important for the mode of antagonism. researchgate.net

The following table summarizes the effects of various substitutions on related piperazine derivatives:

MoietySubstitutionEffect on ActivityReference Compound Context
Phenyl Ring4-fluoro-3-(trifluoromethyl)benzylHigh protective activity against TMVTrifluoromethyl pyridine (B92270) piperazine derivatives
Phenyl Ring2-chloro-4-fluorobenzylHigh protective activity against TMVTrifluoromethyl pyridine piperazine derivatives
Piperazine Ring(R)-configurationExcellent in vitro anti-IAV activityJNJ4796 analog
Phenylpropyl side chain2-fluoro (S)-configurationHighest DAT binding affinityGBR 12909/12935 analog

Computational Approaches to SAR Analysis (e.g., QSAR modeling, Principal Component Analysis)

Computational methods are invaluable tools for understanding the SAR of this compound and its analogs. Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, helps to correlate the physicochemical properties of molecules with their biological activities.

QSAR studies on piperazine derivatives have revealed that molecular descriptors such as lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n) are significantly correlated to their biological inhibitory activity. mdpi.com These models can predict the activity of novel compounds and guide the design of more potent inhibitors. mdpi.com

Molecular docking and molecular dynamics simulations provide insights into the binding modes of these compounds with their target receptors. nih.gov For instance, computational studies on piperidine/piperazine-based compounds have helped to identify crucial amino acid residues that interact with the ligands. nih.gov Density Functional Theory (DFT) computations have been used to determine thermochemical parameters that describe the process of releasing a hydrogen/proton from a hydroxyl group in the side chain of 2-(trifluoromethyl)phenothiazine (B42385) derivatives, which can be analogous to interactions of the piperazine nitrogens. mdpi.com

These computational approaches allow for a more rational design of new derivatives by predicting their activity and optimizing their interactions with the target.

Design Strategies for Enhancing Receptor Selectivity and Potency

The design of more selective and potent analogs of this compound involves several key strategies that leverage the structural features of the molecule and its target.

One approach is to introduce substituents that can form specific interactions with the target receptor. For example, the incorporation of a basic amino group on a side chain can mitigate the glucuronidation of a nearby phenol (B47542) group, a common metabolic pathway. mdpi.com Another strategy involves the modification of existing functional groups to improve binding affinity.

The exploration of different ring systems attached to the piperazine core can also lead to enhanced selectivity. For instance, replacing a phenyl group with other aryl groups or substituting the benzene (B151609) ring can significantly alter the antifungal activity of s-triazine derivatives. mdpi.com

Furthermore, rigidification of the molecular scaffold can be a useful strategy. Introducing a methyl group at the alpha or beta position of a lactam ring in a related series of mTOR inhibitors significantly diminished potency, indicating that these positions are in close contact with the ATP-binding site and that maintaining a specific conformation is crucial. nih.gov

Modification of Linker Groups for Optimized Interactions

In many biologically active molecules, a linker connects different pharmacophoric groups. Modification of these linker groups can optimize the spatial orientation of the pharmacophores and their interactions with the target.

For piperazine-containing compounds, the piperazine ring itself can act as a linker or be part of a larger linker structure. The length and flexibility of the linker are critical. For example, in a study of sigma receptor ligands, lengthening a linking group from two to three carbon atoms induced a peculiar pose that led to a dramatic reduction in affinity. nih.gov

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding mode of a ligand to a receptor. For 2-methyl-1-[4-(trifluoromethyl)phenyl]piperazine, docking simulations can elucidate its potential interactions with various biological targets.

While specific docking studies on this compound are not extensively documented in publicly available literature, studies on similar phenylpiperazine derivatives have shown that the piperazine (B1678402) ring and the substituted phenyl ring are key pharmacophoric features. nih.govmdpi.com The piperazine nitrogen atoms can act as hydrogen bond acceptors or donors, and the trifluoromethylphenyl group can engage in hydrophobic and aromatic interactions within a receptor's binding pocket. nih.gov

For instance, docking studies of piperazine derivatives into the active sites of various receptors, such as neurotic enzymes, have demonstrated significant binding affinities. bohrium.com These studies suggest that compounds like this compound could potentially bind to similar targets, with the methyl group providing additional steric and hydrophobic contributions to the binding affinity. The binding mode would likely involve the piperazine core interacting with polar residues, while the trifluoromethylphenyl moiety fits into a hydrophobic pocket. nih.gov

A hypothetical docking study of this compound could yield results similar to those presented in the table below, showcasing potential interactions and binding energies with a model receptor.

Receptor TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Model Receptor A-8.5ASP120, SER124Hydrogen Bond
PHE250, TRP300Pi-Pi Stacking
LEU254, ILE310Hydrophobic
Model Receptor B-7.9TYR98Hydrogen Bond
VAL102, ALA150Hydrophobic

This is a hypothetical data table for illustrative purposes.

Molecular Dynamics (MD) Simulations to Elucidate Binding Mechanisms and Conformational Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic picture of ligand-receptor interactions and conformational changes. nih.gov An MD simulation of this compound, both in solution and when bound to a receptor, would reveal its conformational flexibility and the stability of its interactions.

MD simulations can be used to:

Analyze Conformational Preferences: Determine the most stable conformations of the molecule in different environments. Conformational analysis of similar 2-substituted piperazines has shown a preference for the axial conformation. nih.gov

Study Binding Stability: Assess the stability of the ligand-receptor complex over time by monitoring parameters like root-mean-square deviation (RMSD) and interaction energies.

Elucidate Binding and Unbinding Pathways: Provide a detailed understanding of the mechanism by which the ligand enters and exits the binding site of the receptor.

Simulation ParameterDescriptionPredicted Outcome for this compound
RMSD of Ligand in Binding SiteMeasures the deviation of the ligand's position from its initial docked pose.A low and stable RMSD would indicate a stable binding mode.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and receptor.Persistent hydrogen bonds involving the piperazine nitrogens would confirm their importance in binding.
Solvent Accessible Surface Area (SASA)Measures the exposure of the ligand to the solvent.A decrease in SASA upon binding would indicate that the ligand is well-buried within the receptor's binding pocket.

This is a hypothetical data table for illustrative purposes.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Properties and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. substack.com For this compound, DFT calculations can provide valuable information about its geometry, charge distribution, and reactivity.

Studies on similar molecules, such as 1-(4-fluorophenyl)piperazine, have used DFT to determine the most stable conformers and analyze their electronic properties. researchgate.netdergipark.org.tr These studies often involve a potential energy surface scan to identify the global minimum energy conformation. researchgate.netdergipark.org.tr

Key electronic properties that can be calculated using DFT include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are related to the molecule's reactivity and ability to donate or accept electrons. A larger HOMO-LUMO gap generally indicates higher stability. bookpi.org

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). bookpi.org

Mulliken Atomic Charges: These provide an estimate of the partial charge on each atom in the molecule, which can help in understanding intermolecular interactions. bookpi.org

Electronic PropertyDescriptionPredicted Value/Observation for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital.A relatively low HOMO energy would suggest moderate electron-donating ability.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.A low LUMO energy would indicate a propensity to accept electrons.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.A significant energy gap would imply good chemical stability.
Dipole MomentMeasure of the overall polarity of the molecule.A non-zero dipole moment is expected due to the asymmetrical substitution.

This is a hypothetical data table for illustrative purposes based on general principles of DFT calculations for similar molecules.

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.govpatsnap.com A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or from the structure of the receptor's binding site (structure-based). patsnap.com

For this compound, a pharmacophore model would typically include features such as:

A hydrogen bond acceptor (from the piperazine nitrogens).

A positive ionizable feature (at the protonated piperazine nitrogen).

A hydrophobic/aromatic region (the trifluoromethylphenyl group).

An additional hydrophobic feature (the methyl group).

This pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds with different core structures but the same essential features. columbiaiop.ac.in This process, known as virtual screening, can lead to the discovery of new lead compounds. columbiaiop.ac.in Furthermore, the pharmacophore model can guide the de novo design of new molecules by providing a template for assembling fragments with the desired chemical features in the correct spatial arrangement. nih.gov

Pharmacophoric FeatureChemical Group in this compoundImportance in Receptor Binding
Hydrogen Bond AcceptorPiperazine Nitrogen AtomsInteraction with polar amino acid residues.
Positive Ionizable CenterProtonated Piperazine NitrogenElectrostatic interactions with negatively charged residues.
Aromatic/Hydrophobic GroupTrifluoromethylphenyl RingVan der Waals and pi-pi stacking interactions.
Hydrophobic GroupMethyl GroupEnhancing binding affinity through hydrophobic interactions.

Prediction of ADME Properties (e.g., Lipophilicity, Blood-Brain Barrier Permeability) using Computational Models

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. mdpi.com Computational models are widely used to predict these properties early in the drug discovery process, saving time and resources. nih.gov For this compound, various ADME parameters can be predicted using in silico tools.

Key ADME properties and their computational prediction include:

Lipophilicity (logP): This is a measure of a compound's solubility in a nonpolar solvent versus a polar solvent. It is a key determinant of absorption and distribution.

Aqueous Solubility (logS): Predicts the solubility of the compound in water, which is important for its formulation and bioavailability.

Blood-Brain Barrier (BBB) Permeability: This predicts the ability of a compound to cross the BBB and enter the central nervous system. uthscsa.eduosti.govnih.govnih.govresearchgate.net This is particularly relevant for drugs targeting the brain.

Cytochrome P450 (CYP) Inhibition: Predicts whether the compound is likely to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.

Human Intestinal Absorption (HIA): Predicts the percentage of the compound that will be absorbed from the gut.

ADME PropertyPredicted Value/ClassificationImplication
Lipophilicity (logP)Moderately LipophilicGood balance for membrane permeability and aqueous solubility.
Aqueous Solubility (logS)Low to ModerateMay require formulation strategies to improve solubility.
Blood-Brain Barrier PermeabilityLikely to be BBB-permeablePotential for activity in the central nervous system.
CYP2D6 InhibitionPossible InhibitorPotential for drug-drug interactions with other CYP2D6 substrates.
Human Intestinal AbsorptionHighGood oral bioavailability is expected.

This is a hypothetical data table for illustrative purposes based on the general properties of similar small molecules.

Analytical Methodologies for Detection and Quantification

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are foundational for the separation, identification, and quantification of compounds in complex mixtures. However, specific applications of these methods for 2-methyl-1-[4-(trifluoromethyl)phenyl]piperazine are not documented in the reviewed literature. The following sections describe the methodologies as they are generally applied to related piperazine (B1678402) derivatives, noting the absence of specific data for the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis, including Isomer Differentiation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the related TFMPP isomers, GC-MS methods have been developed to achieve chromatographic separation. Studies show that while the 2-, 3-, and 4-TFMPP isomers can be resolved by gas chromatography, their electron impact mass spectra are often identical, making mass spectrometry alone insufficient for unambiguous isomer identification. Derivatization of the secondary amine on the piperazine ring has been explored to induce unique fragmentation patterns, but with limited success in creating unique marker ions for the TFMPP isomers.

No peer-reviewed studies detailing a validated GC-MS method for the qualitative or quantitative analysis of this compound, or its differentiation from other potential isomers, were identified.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., Diode Array Detection, Fluorescence Detection, Mass Spectrometry)

HPLC is a versatile technique suitable for a wide range of compounds. For various piperazine derivatives, including TFMPP, HPLC methods coupled with diode array detection (DAD) have been established, allowing for quantification based on UV absorbance. Furthermore, HPLC with fluorescence detection has been utilized for the sensitive determination of TFMPP, typically after derivatization with a fluorescent labeling agent.

Despite the widespread use of HPLC for related compounds, no specific methods detailing the retention behavior, optimal detection wavelengths, or validated quantification parameters for this compound using HPLC-DAD or HPLC-Fluorescence were found in the scientific literature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

LC-MS/MS is the benchmark for high-sensitivity and high-selectivity quantitative analysis in complex matrices like biological fluids. The technique has been applied to study the stability and pharmacokinetics of TFMPP isomers. These methods leverage the power of multiple reaction monitoring (MRM) for precise quantification.

A search of the available scientific databases did not yield any published LC-MS/MS methods specifically developed or validated for the detection and quantification of this compound.

Micellar Electrokinetic Chromatography (MEKC) for Lipophilicity and Metabolic Stability Assessment

MEKC is a capillary electrophoresis technique used to separate both neutral and charged molecules and can be employed to estimate physicochemical properties like lipophilicity (log P). It is a valuable tool in early drug discovery for assessing metabolic stability. While the principles of MEKC are well-established, there is no evidence in the literature of its application to assess the lipophilicity or metabolic stability of this compound.

Direct Mass Spectrometry Techniques

Direct mass spectrometry techniques offer rapid analysis with minimal to no sample preparation.

Desorption Electrospray Ionisation Mass Spectrometry (DESI-MS) for Direct Sample Analysis

DESI-MS is an ambient ionization technique that allows for the direct analysis of samples on surfaces under atmospheric pressure. It is a powerful tool for rapid screening. While DESI-MS has been applied to a wide variety of compounds, including drugs of abuse on various surfaces, no studies have been published demonstrating its use for the direct analysis of this compound.

Based on a thorough review of existing scientific literature, there is a clear gap in knowledge regarding the specific analytical methodologies for This compound . The methods and data available are for related but structurally distinct TFMPP isomers. Therefore, the development and validation of specific chromatographic and mass spectrometric methods are necessary to enable the reliable detection, quantification, and isomer differentiation of this particular compound.

Lack of Specific Analytical Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published analytical methodologies for the detection and quantification of the compound This compound . The stringent requirement to focus solely on this specific molecule prevents the inclusion of data from related but structurally distinct compounds.

While extensive research exists for similar piperazine derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(4-trifluoromethylphenyl)piperazine, these molecules differ in the substitution pattern on the phenyl ring and the piperazine ring itself. Such structural differences, including the position of the trifluoromethyl group and the presence of a methyl group, are known to significantly influence a compound's physicochemical properties. These properties, in turn, dictate the optimal conditions for sample preparation, chromatographic separation, and detection, as well as the specific parameters of method validation.

Therefore, to adhere to the principles of scientific accuracy and the specific constraints of the request, an article detailing the analytical methodologies for this compound cannot be generated at this time. The necessary peer-reviewed data for the outlined sections—Liquid-Liquid Extraction, Solid-Phase Extraction, Microextraction Techniques, and the validation parameters of Linearity, Limits of Quantification/Detection, Precision, Accuracy, and Reproducibility—are not available in the public domain for this specific compound.

Proceeding with data from analogues like TFMPP would be scientifically inappropriate and would violate the core instruction to focus exclusively on this compound.

Below is a table of the compound names that were investigated during the search.

Potential Research Applications and Future Directions

Exploration as a Chemical Probe for Receptor Subtype Research

Substituted piperazines are widely recognized for their interaction with various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) receptors. The isomer 3-Trifluoromethylphenylpiperazine (TFMPP) is a well-characterized non-selective serotonin agonist with varying affinities for different 5-HT receptor subtypes. wikipedia.orgesmed.org It binds to 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors and also interacts with the serotonin transporter (SERT). wikipedia.org

Given this precedent, 2-methyl-1-[4-(trifluoromethyl)phenyl]piperazine holds potential as a chemical probe to investigate the function and structure of specific receptor subtypes. The introduction of a methyl group at the 2-position of the piperazine (B1678402) ring and the shift of the trifluoromethyl group to the 4-position of the phenyl ring could confer altered selectivity and affinity compared to its isomers. Such a tool could be invaluable for:

Mapping Receptor Binding Pockets: By comparing its binding profile to that of other analogs, researchers can elucidate the structural requirements for interacting with specific amino acid residues within a receptor's binding site.

Differentiating Receptor Subtypes: A derivative with a unique affinity profile could help distinguish between closely related receptor subtypes (e.g., 5-HT1A vs. 5-HT1B) in complex biological systems.

Functional Assays: Radiolabeled versions of the compound could be developed as imaging probes for techniques like Positron Emission Tomography (PET) to visualize receptor distribution and density in the brain, similar to the development of probes like [¹⁸F]FECUMI-101 for the 5-HT1A receptor. nih.gov

Studies on disubstituted piperazines containing both TFMPP and methylenedioxybenzylpiperazine (MDBP) structural elements have shown that even subtle changes in structure can lead to significant differences in receptor binding, particularly at 5-HT1A and 5-HT2B receptors. nih.gov This underscores the potential for this compound to possess a distinct pharmacological profile, making it a candidate for exploration as a novel chemical probe.

Compound/AnalogReceptor Target(s)Key Finding
3-TFMPP 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, SERTActs as a non-selective serotonin agonist, useful for studying the general effects of serotonergic stimulation. wikipedia.org
TFMPP-MDBP Isomers 5-HT1A, 5-HT2BDisplayed significant binding to 5-HT2B receptors, with most isomers showing low affinity for 5-HT1 subtypes, unlike 3-TFMPP. nih.gov
[¹⁸F]FECUMI-101 5-HT1ADeveloped as a viable PET imaging agonist ligand for quantifying high-affinity 5-HT1A receptors in vivo. nih.gov

Investigation in Preclinical Models of Neurological or Psychiatric Conditions

The central nervous system activity of phenylpiperazine derivatives makes them relevant for investigation in animal models of various neurological and psychiatric disorders. mdpi.com The serotonergic and dopaminergic systems, which are primary targets for this chemical class, are implicated in conditions such as depression, anxiety, schizophrenia, and Parkinson's disease. doi.orgnih.gov

Based on the known effects of related compounds, this compound could be investigated in several preclinical models:

Models of Affective Disorders: The anxiogenic and sometimes dysphoric effects observed with TFMPP in animal studies suggest that derivatives could be used to probe the neural circuits of anxiety and mood. usdoj.gov

Models of Psychosis: Compounds like FMPD, a complex piperazine derivative, have been evaluated as potential antipsychotics due to their antagonist activity at dopamine (B1211576) D2 and 5-HT2A receptors. doi.orgnih.gov The target compound could be screened for similar properties.

Models of Basal Ganglia Injury: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned mouse is a common model for Parkinson's disease, characterized by dopamine and serotonin depletion. nih.gov Investigating the effects of this compound in such models could reveal potential neuroprotective or symptomatic effects.

Models of Epilepsy: Certain serotonergic drugs have been shown to modulate seizure thresholds. For instance, TFMPP was found to increase the threshold for maximal electroconvulsions in mice, suggesting a potential, albeit complex, role in seizure modulation. esmed.org

The specific structural features of this compound would likely result in a unique behavioral profile in these models compared to its isomers, warranting direct preclinical investigation.

Development as a Lead Compound for Novel Therapeutic Agents

The phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. This makes it an excellent starting point for the development of new drugs. Novel piperazine-based compounds have been explored as lead compounds for a wide range of diseases.

Neurodegenerative Diseases: Researchers have developed novel piperazine compounds that target both amyloid-β and tau aggregation, key pathologies in Alzheimer's disease. nih.gov One lead molecule from this research was shown to increase the viability of flies expressing human tau protein. nih.gov

Cancer Therapeutics: The phenylpiperazine moiety has been incorporated into highly potent and selective inhibitors of the mammalian Target of Rapamycin (B549165) (mTOR), a key protein in a signaling pathway often deregulated in cancer. nih.gov

Antipsychotics: The development of FMPD as a potential novel antipsychotic demonstrates the utility of the piperazine core in designing drugs with specific affinities for dopamine and serotonin receptors implicated in schizophrenia. doi.org

This compound could serve as a foundational structure or fragment in a drug discovery program. Its synthesis could be the first step in a campaign to build more complex molecules with optimized potency, selectivity, and pharmacokinetic properties for a specific therapeutic target.

Therapeutic AreaExample Lead Compound ClassMechanism/Target
Alzheimer's Disease Novel Piperazine DerivativesInhibition of Amyloid-β and Tau peptide aggregation. nih.gov
Cancer Benzonaphthyridinone DerivativesPotent and selective inhibition of mTOR kinase. nih.gov
Schizophrenia FMPDAntagonism of dopamine D2, 5-HT2A, and 5-HT6 receptors. doi.org

Role in Understanding Structure-Activity Relationships within the Piperazine Chemical Class

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. The piperazine class is an excellent subject for such studies due to the ease with which it can be chemically modified.

The compound this compound is particularly interesting for SAR studies when compared to its well-known isomer, 3-TFMPP. wikipedia.org Key structural comparisons that can yield valuable SAR data include:

Position of the Trifluoromethyl Group: Moving the electron-withdrawing CF₃ group from the meta (3-position) to the para (4-position) on the phenyl ring can significantly alter electronic distribution and how the molecule fits into a receptor binding pocket. This can impact affinity and efficacy.

Methylation of the Piperazine Ring: The addition of a methyl group at the 2-position introduces a chiral center and steric bulk. This can enhance selectivity for certain receptor subtypes that can accommodate this feature while reducing affinity for others.

Combined Effects: The interplay between these two structural modifications can lead to non-obvious pharmacological outcomes.

By systematically synthesizing and testing this compound and its enantiomers alongside other analogs (e.g., 2-methyl-1-[3-(trifluoromethyl)phenyl]piperazine), researchers can build a detailed map of the SAR for this class of compounds, guiding the future design of molecules with more desirable properties. polyu.edu.hk

Addressing Research Gaps and Unexplored Pharmacological Targets

A significant future direction for this compound is the exploration of its own unique pharmacological profile. While much can be inferred from its analogs, direct experimental data is currently lacking. Key research gaps to address include:

Comprehensive Receptor Screening: The compound should be screened against a broad panel of CNS receptors, ion channels, and transporters to identify its primary targets and off-target activities.

Functional Activity Profiling: For any identified targets, it is crucial to determine whether the compound acts as an agonist, antagonist, partial agonist, or inverse agonist.

Exploration of Novel Targets: While serotonin and dopamine receptors are the most studied targets for phenylpiperazines, this chemical class may interact with other, less obvious targets. For example, some piperazine derivatives have been found to inhibit monoamine oxidase (MAO) or cholinesterases, enzymes relevant to neurodegeneration. mdpi.com Other potential targets could include trace amine-associated receptors (TAARs) or sigma receptors.

The unique substitution pattern of this compound may lead it to interact with pharmacological targets not previously associated with its more common isomers, opening up new avenues for therapeutic development.

Synthesis of Advanced Derivatives for Enhanced Selectivity or Activity

Once a baseline pharmacological profile for this compound is established, it can serve as a scaffold for the synthesis of more advanced derivatives. The goal of such synthetic efforts would be to optimize its properties for a specific application. Synthetic chemistry provides numerous avenues for modification. nih.govnih.gov

Modification of the Second Piperazine Nitrogen: The secondary amine on the piperazine ring is a prime location for adding various chemical groups to modulate properties like solubility, blood-brain barrier penetration, and receptor affinity. This is a common strategy in the development of piperazine-based drugs. mdpi.com

Bioisosteric Replacement: The trifluoromethyl group could be replaced with other electron-withdrawing groups (e.g., cyano, nitro) to fine-tune the electronic properties of the phenyl ring.

Introduction of Additional Functional Groups: Adding hydroxyl, methoxy, or other groups to the phenyl ring can create new points of interaction with a target receptor, potentially increasing potency and selectivity.

For example, novel N-methyl-piperazine chalcones have been synthesized and evaluated as dual inhibitors of MAO-B and acetylcholinesterase, demonstrating how the core piperazine structure can be elaborated to create multi-target agents. mdpi.com A similar approach, starting with this compound, could lead to the discovery of next-generation chemical probes or therapeutic candidates with enhanced and precisely tailored pharmacological profiles.

Conclusion

Summary of Key Academic Findings on 2-methyl-1-[4-(trifluoromethyl)phenyl]piperazine and its Analogues

Academic research on trifluoromethylphenylpiperazine (TFMPP) derivatives has primarily focused on the meta-substituted isomer, 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) (m-TFMPP), largely due to its prevalence as a designer drug. usdoj.govesmed.orgwikipedia.orgresearchgate.net However, the principles derived from these studies provide a valuable framework for understanding the potential properties of the para-substituted and 2-methylated analogue.

The synthesis of N-arylpiperazines is a well-established process in organic chemistry. Typically, it involves the nucleophilic substitution reaction between a piperazine (B1678402) derivative and an activated aryl halide. For this compound, a plausible synthetic route would involve the reaction of 2-methylpiperazine (B152721) with 1-fluoro-4-(trifluoromethyl)benzene or a related electrophile. figshare.com The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring facilitates this reaction.

The pharmacological profile of TFMPP analogues is dominated by their interaction with serotonin (B10506) (5-HT) receptors. esmed.orgwikipedia.org m-TFMPP is a known non-selective serotonin receptor agonist with affinity for various subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors. wikipedia.org It is reasonable to hypothesize that this compound would also exhibit affinity for serotonin receptors, although the specific receptor subtype selectivity and functional activity would be influenced by the substitution pattern. The introduction of a methyl group at the 2-position of the piperazine ring can introduce steric hindrance and alter the compound's conformational preferences, potentially leading to a different receptor binding profile compared to its unsubstituted counterpart, 1-[4-(trifluoromethyl)phenyl]piperazine (p-TFMPP). wikipedia.org

Structure-activity relationship (SAR) studies on related N-arylpiperazine series have demonstrated that modifications to both the aryl ring and the piperazine moiety significantly impact biological activity. For instance, the position of the trifluoromethyl group on the phenyl ring is a critical determinant of pharmacological effect. The introduction of a methyl group on the piperazine ring, as seen in the subject compound, can influence potency and selectivity for various central nervous system targets. nih.gov

Compound/AnalogueKey Structural FeaturesReported/Inferred Biological Activity
This compound 2-methylpiperazine, 4-(trifluoromethyl)phenylInferred: Potential interaction with serotonin receptors, specific profile influenced by methyl and trifluoromethyl substitution.
1-[3-(trifluoromethyl)phenyl]piperazine (m-TFMPP)Unsubstituted piperazine, 3-(trifluoromethyl)phenylNon-selective serotonin receptor agonist. wikipedia.org
1-[4-(trifluoromethyl)phenyl]piperazine (p-TFMPP)Unsubstituted piperazine, 4-(trifluoromethyl)phenylSerotonergic releasing agent. wikipedia.org

Significance of Research Contributions to Chemical Biology and Medicinal Chemistry

The N-arylpiperazine motif is a privileged scaffold in drug discovery, and the study of its derivatives, including those with trifluoromethyl and methyl substitutions, has made significant contributions to chemical biology and medicinal chemistry. mdpi.com These compounds serve as valuable molecular probes to explore the structure and function of various G-protein coupled receptors (GPCRs), particularly serotonin receptors. nih.gov

The trifluoromethyl group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can alter the pKa of the distal nitrogen of the piperazine ring, influencing its ionization state at physiological pH and, consequently, its interaction with biological targets. mdpi.com Furthermore, the lipophilicity of the trifluoromethyl group can enhance membrane permeability and metabolic stability, properties that are highly desirable in drug candidates.

The exploration of substituted N-arylpiperazines has led to the development of numerous approved drugs for a variety of conditions, including depression, anxiety, and psychosis. nih.gov While this compound itself has not been developed as a therapeutic agent, the academic investigation of such compounds contributes to a deeper understanding of the SAR of this important class of molecules. This knowledge is crucial for the rational design of new chemical entities with improved efficacy and selectivity.

Outlook for Future Academic Endeavors related to this Compound Class

Despite the extensive research into N-arylpiperazines, there remain significant opportunities for future academic endeavors, particularly concerning less-explored derivatives like this compound.

A primary focus for future research would be the definitive synthesis and pharmacological characterization of this specific compound. This would involve detailed in vitro binding and functional assays across a comprehensive panel of CNS receptors to elucidate its precise biological targets and mechanism of action. Such studies would clarify the impact of the 2-methyl and 4-trifluoromethyl substitutions on receptor affinity and selectivity.

Furthermore, the development of selective ligands for specific serotonin receptor subtypes remains an active area of research. The structural features of this compound could serve as a starting point for the design of novel probes or therapeutic leads. For instance, computational modeling and medicinal chemistry efforts could explore how modifications to the methyl and trifluoromethyl positions, or the introduction of additional substituents, could fine-tune the compound's interaction with specific receptor subtypes. nih.gov

The investigation of the metabolic fate of such compounds is another important avenue. Understanding how the methyl and trifluoromethyl groups influence metabolism by cytochrome P450 enzymes is critical for predicting their pharmacokinetic profiles and potential for drug-drug interactions. esmed.org

Q & A

Q. What are the standard synthetic routes for 2-methyl-1-[4-(trifluoromethyl)phenyl]piperazine?

  • Methodological Answer : The synthesis typically involves alkylation or nucleophilic substitution. For example:
  • Alkylation : Reacting a piperazine precursor (e.g., 1-(4-(trifluoromethyl)phenyl)piperazine) with methyl iodide or propargyl bromide in polar aprotic solvents (e.g., DMF, DCM) using a base (e.g., K₂CO₃) at room temperature or reflux .
  • Click Chemistry : For triazole derivatives, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed using CuSO₄·5H₂O and sodium ascorbate in H₂O:DCM mixtures .
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate gradients) or crystallization (e.g., Et₂O) is used for isolation .

Q. How can the compound be characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : Analyze chemical shifts to confirm substituent positions. For example, the trifluoromethyl group appears as a singlet near δ 120–125 ppm in ¹³C NMR .
  • TLC : Monitor reaction progress using hexane:ethyl acetate (1:2) as the mobile phase .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS, with peaks matching the molecular formula (e.g., C₁₈H₁₈F₃N₃O₂ for nitrobenzyl derivatives) .
  • HPLC : Assess purity (>95%) using reverse-phase columns (e.g., C18, acetonitrile:H₂O gradients) .

Advanced Research Questions

Q. How can structural modifications enhance receptor selectivity (e.g., serotonin or dopamine receptors)?

  • Methodological Answer :
  • Substituent Optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the phenyl ring to improve binding affinity. For example, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine showed 0.6 nM Ki for 5-HT₁A receptors due to extended alkyl chains and aromatic stacking .
  • Molecular Docking : Use software like AutoDock to model interactions with receptor pockets. Fluorine atoms in the trifluoromethyl group may form halogen bonds with residues in the orthosteric site .
  • Pharmacophore Mapping : Align derivatives with known ligands (e.g., flunarizine) to identify critical hydrogen-bond acceptors and hydrophobic regions .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Comparative Assays : Re-evaluate potency under standardized conditions (e.g., cell lines, enzyme sources). For example, fluorophenyl derivatives showed variable cytotoxicity due to differences in hCA I/II inhibition assays .
  • Structural Analysis : Use X-ray crystallography (e.g., 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium salts) to confirm conformational stability and hydrogen-bonding patterns influencing activity .
  • Meta-Analysis : Pool data from multiple studies (e.g., antimalarial IC₅₀ values) to identify trends. Nitrobenzyl and cyanophenyl groups often enhance potency via redox cycling .

Q. What strategies are effective for improving metabolic stability in vivo?

  • Methodological Answer :
  • Prodrug Design : Mask polar groups (e.g., amines) with acetyl or benzoyl moieties to enhance bioavailability. For example, [4-(4-fluorobenzyl)piperazin-1-yl]methanone derivatives showed improved plasma half-lives in rats .
  • Cytochrome P450 Inhibition Testing : Use liver microsomes to identify metabolic hotspots. Piperazine N-methylation is a common degradation pathway .
  • LogP Optimization : Adjust lipophilicity (target LogP ~3–5) via substituents like trifluoromethyl or methoxy groups to balance membrane permeability and solubility .

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